Glycyl-dl-norleucine

Description

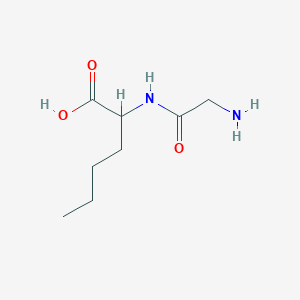

Structure

3D Structure

Properties

CAS No. |

19257-04-6 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |

InChI Key |

XVUIZOUTLADVIH-LURJTMIESA-N |

SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Other CAS No. |

1504-41-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Glycyl-dl-norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of the dipeptide Glycyl-dl-norleucine. As a non-canonical dipeptide, it presents unique properties of interest in peptidomimetic design and drug discovery. This document details both solution-phase and solid-phase synthetic methodologies, in-depth analysis of its stereochemistry, and expected outcomes from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development, offering both theoretical grounding and practical insights into the manipulation and understanding of this compound.

Introduction: The Significance of Non-Canonical Dipeptides

The exploration of non-canonical amino acids and their integration into peptide structures represents a burgeoning field in medicinal chemistry and drug development. These unique building blocks offer the potential to overcome the inherent limitations of native peptides, such as enzymatic instability and poor bioavailability.[1] this compound, a dipeptide composed of the simplest amino acid, glycine, and the non-proteinogenic amino acid norleucine, serves as a compelling case study in this domain.

Norleucine, an isomer of leucine with a linear four-carbon side chain, is of particular interest due to its isosteric relationship with methionine, allowing it to act as a probe in studies of protein structure and function without the susceptibility to oxidation.[2][3] The "dl" designation signifies that the norleucine component is a racemic mixture of its D and L enantiomers, introducing further complexity and potential for unique biological activities compared to its stereochemically pure counterparts.

This guide will provide a detailed examination of the chemical identity of this compound, from its fundamental atomic composition to its three-dimensional stereochemical considerations. We will then delve into practical, step-by-step protocols for its synthesis, followed by a thorough discussion of the analytical techniques required for its structural confirmation and purification. Finally, we will touch upon the current understanding of the biochemical implications of incorporating norleucine into peptide sequences and the potential applications of this compound in scientific research.

Unveiling the Chemical Structure of this compound

The chemical structure of this compound is fundamentally defined by the covalent linkage of a glycine residue to a dl-norleucine residue via a peptide bond.

Constituent Amino Acids

-

Glycine (Gly): The simplest of the 20 proteinogenic amino acids, glycine is achiral, possessing a single hydrogen atom as its side chain.[4] Its small size and lack of a bulky side chain impart significant conformational flexibility to peptide backbones.

-

dl-Norleucine (dl-Nle): A non-canonical α-amino acid, norleucine is an isomer of leucine and isoleucine with the chemical formula C6H13NO2.[4] Unlike its branched-chain isomers, norleucine has a linear butyl side chain. The prefix "dl" indicates a racemic mixture, meaning it is composed of equal amounts of the D- and L-enantiomers.[4]

The Peptide Bond

The glycine and dl-norleucine residues are joined by a peptide bond, formed through a dehydration reaction between the carboxyl group of glycine and the amino group of dl-norleucine. This amide linkage is planar and rigid, a key feature influencing the secondary structure of peptides.

Stereochemistry

A critical aspect of this compound's structure is its stereochemistry. While glycine is achiral, the α-carbon of norleucine is a chiral center. Therefore, this compound exists as a mixture of two diastereomers:

-

Glycyl-L-norleucine

-

Glycyl-D-norleucine

The presence of both diastereomers will influence the molecule's overall properties, including its biological activity and its behavior in chiral environments, such as during chromatographic separation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid | [4] |

| SMILES | CCCCC(C(=O)O)NC(=O)CN | [4] |

| InChI Key | XVUIZOUTLADVIH-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available laboratory resources.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A general protocol for the synthesis of a dipeptide like this compound involves the following key steps:

Experimental Protocol: Solution-Phase Synthesis of N-Protected this compound Methyl Ester

-

Protection of Glycine: The amino group of glycine must be protected to prevent self-polymerization. A common protecting group is tert-butoxycarbonyl (Boc).

-

Esterification of dl-Norleucine: The carboxyl group of dl-norleucine is typically protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.

-

Peptide Coupling: The protected glycine (Boc-Gly-OH) is activated and then reacted with the dl-norleucine methyl ester.

-

Deprotection: The Boc and ester protecting groups are removed to yield the final dipeptide.

Detailed Steps:

-

Preparation of dl-Norleucine Methyl Ester Hydrochloride: Suspend dl-norleucine (1 mmol) in methanol (10 mL) and cool to 0°C. Bubble dry HCl gas through the solution for 1-2 hours or add thionyl chloride dropwise. Monitor the reaction by TLC. Remove the solvent under reduced pressure to obtain the dl-norleucine methyl ester hydrochloride.

-

Coupling Reaction: Dissolve Boc-Gly-OH (1 mmol) and dl-norleucine methyl ester hydrochloride (1 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (15 mL). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 mmol) at 0°C. Add a tertiary amine base such as diisopropylethylamine (DIEA) (2.5 mmol) to neutralize the hydrochloride salt.[5] Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

-

Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM. The methyl ester can be saponified using a base like NaOH in a methanol/water mixture.

Figure 1: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in terms of ease of purification and automation.[7][8][9] The peptide is assembled on a solid resin support, and excess reagents are removed by simple filtration and washing.[10]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

-

First Amino Acid Coupling: Couple Fmoc-dl-norleucine-OH to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound norleucine.

-

Second Amino Acid Coupling: Couple Fmoc-glycine-OH to the deprotected norleucine.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove any side-chain protecting groups simultaneously.

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc-dl-Norleucine Coupling: Activate Fmoc-dl-norleucine-OH (3-5 equivalents) with a coupling agent like HBTU/HATU and a base like DIEA in DMF. Add this solution to the swollen resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.

-

Washing: Repeat the washing steps.

-

Fmoc-Glycine Coupling: Repeat the coupling step with Fmoc-Gly-OH.

-

Washing: Repeat the washing steps.

-

Final Fmoc Deprotection: Repeat the deprotection step.

-

Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane, for 2-4 hours.[7]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]

Figure 2: Stepwise workflow for the solid-phase synthesis of this compound.

Structural Characterization and Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons in both the glycine and norleucine residues. Based on known chemical shifts of similar dipeptides and the individual amino acids, the following approximate chemical shifts (in ppm, relative to TMS in a suitable deuterated solvent like D₂O) can be predicted:

-

Norleucine α-H: ~4.1-4.3 ppm (doublet of doublets or triplet)

-

Glycine α-CH₂: ~3.8-4.0 ppm (singlet, may appear as two doublets if diastereotopic)

-

Norleucine β-CH₂: ~1.6-1.8 ppm (multiplet)

-

Norleucine γ- and δ-CH₂: ~1.2-1.4 ppm (multiplets)

-

Norleucine ε-CH₃: ~0.8-0.9 ppm (triplet)

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are:

-

Carboxyl Carbons: ~175-180 ppm

-

Amide Carbonyl Carbon: ~170-175 ppm

-

Norleucine α-C: ~55-60 ppm

-

Glycine α-C: ~40-45 ppm

-

Norleucine Side Chain Carbons: ~15-35 ppm

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[14][15]

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, this compound (MW = 188.22 g/mol ) is expected to show a prominent molecular ion peak at m/z 189.23 [M+H]⁺ in positive ion mode and m/z 187.21 [M-H]⁻ in negative ion mode.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will induce fragmentation of the peptide bond, leading to characteristic b- and y-ions. The major expected fragments for this compound are:

-

b₁-ion (Gly): m/z 58.04

-

y₁-ion (Nle): m/z 132.10

-

The presence of these fragments confirms the amino acid sequence.

Figure 3: Predicted major fragmentation pathways of this compound in tandem mass spectrometry.

Chromatographic Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[11][12][13] A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. The presence of two peaks of equal area would be expected for the diastereomeric mixture of Glycyl-L-norleucine and Glycyl-D-norleucine if a chiral stationary phase is not used. Chiral chromatography would be required to separate the two diastereomers.

Biochemical Context and Potential Applications

The incorporation of norleucine into peptide sequences can have significant biochemical and physiological effects.

-

Increased Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than the side chains of many natural amino acids, which can influence peptide folding, membrane interactions, and receptor binding.

-

Enhanced Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit increased resistance to degradation by proteases.[1] This can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.

-

Probing Protein Structure and Function: As a methionine mimic, norleucine can be substituted into peptide sequences to study the role of methionine residues in protein structure, function, and susceptibility to oxidation.[2] For example, substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic avenue for Alzheimer's disease.[3]

-

Modulation of Biological Activity: The stereochemistry of the norleucine residue (D vs. L) can dramatically alter the biological activity of the dipeptide. This provides an opportunity for the rational design of peptide analogs with tailored agonist or antagonist properties.

-

Stimulation of Protein Synthesis: Studies have shown that norleucine supplementation can increase the rate of protein synthesis in certain tissues.[16]

Conclusion

This compound represents a fascinating and functionally rich dipeptide at the intersection of classical peptide chemistry and the expanding world of non-canonical amino acids. Its synthesis, while requiring careful control of protecting groups and coupling conditions, is achievable through established solution-phase and solid-phase methodologies. The presence of a racemic norleucine component introduces a layer of stereochemical complexity that is both a challenge for analysis and an opportunity for the development of novel bioactive compounds.

The detailed structural characterization of this compound through NMR and mass spectrometry provides a clear fingerprint of its chemical identity. As our understanding of the biochemical consequences of incorporating non-canonical amino acids like norleucine into peptides continues to grow, so too will the potential applications of simple dipeptides like this compound in fundamental research and as building blocks for more complex therapeutic agents. This guide has aimed to provide a solid foundation for researchers to confidently synthesize, characterize, and ultimately utilize this intriguing molecule in their scientific endeavors.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Vasanthakumar, G. R., Ravikumar, B. S., & Sureshbabu, V. V. (2002). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 7(5), 447-453. [Link]

-

Tanaka, W., & Arita, M. (2018). Fragmentation pathways of glycylleucine predicted with activation energy calculations. Metabolites, 8(2), 31. [Link]

-

Das, M., & Lahiri, A. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. Journal of biosciences, 18(3), 331-342. [Link]

-

Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

-

Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

-

CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

-

Bonache, M. A., de la Torre, B. G., & Albericio, F. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(19), 7183. [Link]

-

Lynch, C. J., Fox, H. L., Vary, T. C., & Kimball, S. R. (2002). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E823-E831. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273080, this compound. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Naeimi, H., & Alangi, N. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific reports, 12(1), 4699. [Link]

-

Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids. Ames Lab., Ames, IA (United States). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000411 - L-Norleucine (C6H13NO2). Retrieved from [Link]

-

LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

-

Biotage. (2023, February 6). How to purify your peptide using mass directed flash chromatography. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Afonin, S., et al. (2016). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2745-2754. [Link]

-

PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

-

Tanaka, W., & Arita, M. (2018). Second and third fragmentation of product ions from glycylleucine. Metabolites, 8(2), 31. [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. lifetein.com [lifetein.com]

- 4. This compound | C8H16N2O3 | CID 273080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bachem.com [bachem.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gilson.com [gilson.com]

- 12. bachem.com [bachem.com]

- 13. polypeptide.com [polypeptide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-dl-norleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Dipeptide

In the landscape of peptide chemistry and drug development, the exploration of non-proteinogenic amino acids and their peptide derivatives offers a fertile ground for innovation. Glycyl-dl-norleucine, a dipeptide composed of the simplest amino acid, glycine, and the leucine isomer, norleucine, represents a molecule of significant interest. Its unique structural features, stemming from the linear side chain of norleucine, impart distinct physical and chemical properties that can be strategically leveraged in various research and pharmaceutical applications.

This technical guide provides an in-depth exploration of the core physical and chemical characteristics of this compound. Moving beyond a mere compilation of data, this document aims to provide a causal understanding of its behavior, supported by experimental evidence and established scientific principles. For researchers and drug development professionals, a thorough comprehension of these properties is paramount for its effective synthesis, characterization, and application in novel therapeutic strategies.

I. Core Molecular and Physical Properties

The fundamental identity and behavior of this compound are dictated by its molecular structure and resulting physical characteristics. A comprehensive understanding of these parameters is the bedrock for any experimental design or application development.

Molecular Identity

-

Molecular Formula: C₈H₁₆N₂O₃[1]

-

IUPAC Name: 2-(2-aminoacetamido)hexanoic acid[1]

-

CAS Number: 1504-41-2[1]

-

Synonyms: Glycylnorleucine, H-Gly-DL-Nle-OH[1]

The structure consists of a glycine residue linked via a peptide bond to the amino group of dl-norleucine, a racemic mixture of d- and l-norleucine. The presence of the unbranched, four-carbon side chain of the norleucine residue is a key differentiator from its more common isomer, Glycyl-leucine, and significantly influences its lipophilicity and steric profile.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its constituent amino acid, norleucine, is presented in Table 1. This data is crucial for predicting its behavior in various solvent systems and for the development of analytical methods.

| Property | This compound | dl-Norleucine (for comparison) | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₃ | C₆H₁₃NO₂ | [1][3] |

| Molecular Weight | 188.22 g/mol | 131.17 g/mol | [1][3] |

| Melting Point | Not available | >300 °C (decomposes) | [3] |

| Solubility in Water | Soluble | 11.49 g/L at 25°C | [4] |

| Appearance | White to off-white powder/crystals | Colorless leaflets or white crystals | [4] |

| pKa (carboxyl) | Not available | ~2.39 | [3] |

| pKa (amino) | Not available | ~9.76 | [3] |

Causality behind the Properties: The high melting point of norleucine is indicative of the strong intermolecular forces, primarily hydrogen bonding and electrostatic interactions, present in its crystalline zwitterionic form. As a dipeptide, this compound is also expected to be a crystalline solid with a relatively high melting point. Its solubility in water is attributed to the presence of the polar amino, carboxyl, and amide functional groups, which can readily form hydrogen bonds with water molecules. The solubility is likely pH-dependent, with increased solubility at pH values below the pKa of the carboxyl group and above the pKa of the amino group.

II. Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The choice of protecting groups and coupling reagents is critical to ensure high yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a representative Fmoc/tBu-based solid-phase synthesis of this compound. The rationale behind each step is provided to facilitate understanding and troubleshooting.

Experimental Protocol:

-

Resin Selection and Swelling:

-

Start with a suitable resin, such as a pre-loaded Fmoc-dl-norleucine-Wang resin. The Wang resin is acid-labile, allowing for cleavage of the final peptide under mild acidic conditions.

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes to ensure optimal accessibility of the reactive sites.

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of norleucine. This reaction is typically rapid, occurring within 5-15 minutes. The progress can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

-

-

Coupling of Fmoc-Glycine:

-

Activate the carboxyl group of Fmoc-glycine using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated Fmoc-glycine to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. The efficiency of the coupling can be monitored using a qualitative ninhydrin test, which detects the presence of free primary amines. A negative ninhydrin test indicates complete coupling.

-

-

Final Fmoc-Deprotection:

-

Repeat the Fmoc-deprotection step as described in step 2 to remove the protecting group from the newly added glycine residue.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). TFA cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups (though norleucine does not have one). Water acts as a proton source, and TIS scavenges reactive carbocations that can lead to side reactions.

-

-

Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final this compound product as a white, fluffy powder.

-

Diagram of the SPPS Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

III. Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of synthesized this compound are critical for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would be expected to show characteristic signals for the α-protons of both glycine and norleucine, the methylene protons of the glycine backbone, and the protons of the norleucine side chain.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

Amide I band: Around 1650 cm⁻¹, corresponding to the C=O stretching of the peptide bond.

-

Amide II band: Around 1550 cm⁻¹, arising from N-H bending and C-N stretching.

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ from the aliphatic side chain.

-

Carboxylate stretching: A strong, broad band around 1600-1700 cm⁻¹ for the C-terminal carboxyl group.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a powerful tool for determining the molecular weight and for structural elucidation through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like peptides. In positive ion mode, this compound would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 189.1234.[2] In negative ion mode, an ion corresponding to [M-H]⁻ at m/z 187.1088 would be observed.[2]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information. Key fragmentation pathways for dipeptides include cleavage of the peptide bond, leading to the formation of b- and y-ions. For this compound, cleavage of the peptide bond would result in a b₁-ion (Gly) and a y₁-ion (dl-Norleucine).

-

Diagram of a Representative Mass Spectrometry Fragmentation Pathway:

Caption: Expected fragmentation of this compound in positive ion MS/MS.

Chromatographic Purity Assessment

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for assessing the purity of peptides. A single, sharp peak on the chromatogram is indicative of a high-purity sample. The retention time is dependent on the hydrophobicity of the peptide; the linear alkyl side chain of norleucine will contribute to a greater retention time compared to more polar dipeptides of similar size.

IV. Stability and Storage: Ensuring Long-Term Integrity

The stability of this compound is a critical consideration for its handling, storage, and formulation.

-

Solid-State Stability: As a crystalline solid, this compound is expected to be relatively stable when stored in a cool, dry, and dark place.[5] It is important to protect it from moisture to prevent hydrolysis of the peptide bond.

-

Solution Stability: The stability of this compound in solution is pH and temperature-dependent. At neutral pH, the peptide bond is relatively stable. However, under strongly acidic or basic conditions, and at elevated temperatures, hydrolysis can occur, breaking the peptide down into its constituent amino acids, glycine and norleucine. For long-term storage in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.[6]

-

Storage Recommendations: Store the solid compound in a tightly sealed container at 2-8°C.[4] For solutions, flash-freeze aliquots in a suitable buffer and store at -20°C or below. Avoid repeated freeze-thaw cycles.

V. Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

-

Peptide Chemistry and Structural Biology: As a non-proteinogenic dipeptide, it can be incorporated into synthetic peptides to study the effects of side-chain structure on peptide conformation, stability, and biological activity. The linear, unbranched nature of the norleucine side chain provides a unique steric and hydrophobic profile compared to its branched-chain isomers, leucine and isoleucine.

-

Drug Delivery and Prodrug Design: Dipeptides are often recognized by peptide transporters in the body, which can be exploited for targeted drug delivery. This compound can serve as a promoiety in prodrug design to enhance the absorption and bioavailability of parent drugs that have poor membrane permeability. The dipeptide can be attached to a drug molecule via a labile linker, and upon enzymatic cleavage in vivo, the active drug is released.

-

Metabolic Studies: Labeled isotopes of this compound can be used as tracers in metabolic studies to investigate peptide uptake, transport, and metabolism.

VI. Safety and Handling

While specific toxicity data for this compound is limited, general precautions for handling amino acid and peptide compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Handle in a well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a dipeptide with a unique combination of physical and chemical properties that make it a valuable molecule for researchers and drug development professionals. Its straightforward synthesis, well-defined analytical characteristics, and potential for various applications underscore its importance in the expanding field of peptide science. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively utilize this compound in their research and development endeavors, paving the way for new discoveries and therapeutic innovations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Norleucine. [Link]

-

PubChem. Glycyl-L-norleucine. National Center for Biotechnology Information. [Link]

- van den Ende, J. A., et al. (2015). Do solid-to-solid polymorphic transitions in DL-norleucine proceed through nucleation?. Faraday discussions, 179, 421–436.

- Anderhuber, N., et al. (2016). High-level Biosynthesis of Norleucine in E. coli for the Economic Labeling. Frontiers in Bioengineering and Biotechnology, 4, 10.

- de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

Sources

Glycyl-dl-norleucine: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, analysis, and applications of the non-proteinogenic dipeptide, Glycyl-dl-norleucine, for professionals in drug discovery and peptide science.

This guide serves as a detailed technical resource for researchers, chemists, and drug development professionals interested in the unique characteristics and applications of this compound. As a dipeptide incorporating the unnatural amino acid dl-norleucine, it presents intriguing possibilities for modifying peptide therapeutics to enhance stability and biological activity. This document provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role in modern research.

Core Molecular Identity

This compound is a dipeptide composed of the amino acids glycine and dl-norleucine, linked by a peptide bond. Norleucine is an isomer of leucine and isoleucine, differing in its linear, unbranched four-carbon side chain. The "dl" designation indicates that it is a racemic mixture of both the D- and L-enantiomers of norleucine.

Chemical Structure and Identifiers

The fundamental chemical attributes of this compound are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C8H16N2O3 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 1504-41-2 | |

| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid | [1] |

It is crucial to distinguish the CAS number for the racemic mixture (dl-form) from that of the pure L-enantiomer, Glycyl-L-norleucine, which is 19257-04-6.[2]

Physicochemical Properties and Rationale for Use

The physicochemical properties of this compound are influenced by both the glycine and dl-norleucine residues. While specific experimental data for the dipeptide is limited, the properties of dl-norleucine provide a strong foundation for understanding its behavior.

| Property | Value (for dl-Norleucine) | Significance for this compound | Source |

| pKa (carboxyl) | ~2.39 | Influences the charge state of the C-terminus at different pH values. | [3] |

| pKa (amino) | ~9.76 | Influences the charge state of the N-terminus at different pH values. | [3] |

| Water Solubility | Soluble | The polar peptide backbone and terminal charges contribute to aqueous solubility. | [3] |

| Appearance | White to almost white powder or crystal | Expected physical state of the purified dipeptide. | |

| Melting Point | 221.0 to 227.0 °C | A key physical constant for identity and purity assessment. |

The incorporation of dl-norleucine into a peptide chain is a strategic choice aimed at enhancing its therapeutic potential. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids.[4] This increased enzymatic stability can lead to a longer in-vivo half-life and improved bioavailability of peptide drugs.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques, most commonly via Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Conceptual Workflow for Solid-Phase Peptide Synthesis

Caption: Generalized workflow for the Solid-Phase Peptide Synthesis of this compound.

Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.

Materials:

-

Fmoc-dl-Norleucine-OH

-

Fmoc-Glycine-OH

-

Rink Amide resin (or other suitable resin for C-terminal carboxamide, or a pre-loaded Wang resin for a C-terminal carboxylic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (dl-Norleucine):

-

If not using a pre-loaded resin, couple Fmoc-dl-Norleucine-OH to the resin.

-

Pre-activate Fmoc-dl-Norleucine-OH with HBTU/HATU and DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the dl-norleucine residue.

-

Wash the resin extensively with DMF.

-

-

Second Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Glycine-OH with HBTU/HATU and DIPEA in DMF.

-

Add the activated glycine solution to the deprotected resin and shake for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF as described in step 3.

-

Wash the resin with DMF, followed by DCM, and dry the resin.

-

-

Cleavage and Global Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using preparative reverse-phase HPLC.

-

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound product as a white powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound.

Typical HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Outcome: A single major peak corresponding to this compound. The presence of two peaks could indicate separation of the diastereomers (Gly-D-Nle and Gly-L-Nle) under certain chiral conditions, though this is not typical on standard achiral C18 columns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Mass Spectrometry Results:

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 189.12.

-

Negative Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 187.11.

-

-

Tandem MS (MS/MS): Fragmentation of the parent ion can confirm the amino acid sequence. Key fragment ions would include the b- and y-ions.

Caption: Predicted major fragmentation ions of this compound in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the dipeptide. While specific spectra for this compound are not readily published, predicted shifts and data from the parent amino acid, dl-norleucine, can guide interpretation.[5] Key expected signals in ¹H NMR would include the α-protons of glycine and norleucine, the methylene protons of the glycine, and the aliphatic protons of the norleucine side chain.

Applications in Research and Drug Development

The unique properties of this compound and its constituent amino acid, norleucine, make them valuable tools in several areas of research.

Probing Protein Structure and Function

Norleucine serves as a close structural analog of methionine, with a linear hydrocarbon side chain instead of a sulfur-containing one. This allows researchers to substitute methionine with norleucine in peptides and proteins to study the role of the methionine residue in protein folding, stability, and function without the complication of methionine's susceptibility to oxidation.[6]

Development of Enzyme-Resistant Peptide Therapeutics

The primary application of incorporating dl-norleucine into peptides is to enhance their resistance to enzymatic degradation.[4] Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and typically cleave peptide bonds adjacent to L-amino acids. The presence of a D-norleucine residue within the racemic mixture can sterically hinder or prevent protease binding, thereby increasing the peptide's half-life in biological systems. This is a critical strategy in the development of orally bioavailable peptide drugs.

Neurodegenerative Disease Research

Research has shown that replacing the methionine residue in Amyloid-β peptides, which are implicated in Alzheimer's disease, with norleucine can negate the neurotoxic effects of these peptides.[3] This highlights the potential of norleucine-containing peptides as therapeutic leads for neurodegenerative disorders.[7]

Prodrug and Drug Delivery Strategies

The dipeptide structure itself can be part of a prodrug strategy. Attaching a drug molecule to a dipeptide can leverage peptide transporters in the body for improved absorption and targeted delivery.

Conclusion

This compound is more than just a simple dipeptide; it is a strategic building block for the next generation of peptide-based therapeutics. Its value lies in the incorporation of the unnatural amino acid dl-norleucine, which offers a proven method for enhancing the enzymatic stability and, consequently, the therapeutic potential of peptides. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is paramount for its effective application in drug discovery and development. As the field of peptide therapeutics continues to evolve, the rational design of peptides using components like this compound will be instrumental in creating more robust and effective treatments for a wide range of diseases.

References

-

LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

-

Human Metabolome Database. (2021, September 11). Showing metabocard for DL-Norleucine (HMDB0251526). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273080, this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Norleucine (CAS 616-06-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551326, Glycyl-L-norleucine. Retrieved from [Link]

-

Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Norleucine. In NIST Chemistry WebBook. Retrieved from [Link]

- Basalaev, A. A., et al. (2019). Mass-spectra of fragment ions observed in thermal evaporation of N-Glycylglycine.

- Dolan, J. W. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 828, 29-42.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Thomas, J. J., et al. (2018). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 61(15), 6656-6667.

- Zhang, Y., et al. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Chemical Biology.

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

- Morikawa, H., et al. (2018). Fragmentation pathways of glycylleucine predicted with activation energies.

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

- D. V. Filippov, D. V. (2005). Preparation of Glycosylated Amino Acids Suitable for Fmoc Solid-Phase Assembly. Methods in Molecular Biology, 298, 107-124.

-

LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. [Link]

- Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632-6638.

- BenchChem. (n.d.). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides.

-

The Audiopedia. (2016, July 24). De novo peptide sequencing from mass spectrometry data [Video]. YouTube. [Link]

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

- Lemberg, K. M., et al. (2017). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Journal of Medicinal Chemistry, 60(17), 7186-7198.

- Jones, O. T., et al. (1993). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 42(5), 421-426.

- Ghose, D., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1649-1658.

Sources

- 1. This compound | C8H16N2O3 | CID 273080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyl-L-norleucine | C8H16N2O3 | CID 1551326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norleucine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DL-Norleucine(616-06-8) 1H NMR [m.chemicalbook.com]

- 6. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

Methodological & Application

Application Notes and Protocols for Determining the Cell Permeability of Glycyl-dl-norleucine

Introduction: The Critical Role of Permeability in Drug Development

The journey of a drug from administration to its target site is fraught with biological barriers. For orally administered therapeutics, the intestinal epithelium represents the first major hurdle. A compound's ability to efficiently traverse this barrier, a characteristic known as cell permeability, is a critical determinant of its oral bioavailability and ultimate clinical success. This is particularly true for peptide-based drugs and prodrugs, a growing class of therapeutics. Glycyl-dl-norleucine, a dipeptide, serves as an excellent model for studying the intestinal absorption of small peptides. Understanding its permeability provides valuable insights into the transport mechanisms that govern the uptake of peptide-based pharmacons.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for assessing the cell permeability of this compound. We will explore two complementary and widely adopted in vitro models: the Caco-2 cell monolayer assay, which represents the gold standard for mimicking the human intestinal barrier, and the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput method for evaluating passive diffusion. Furthermore, we will delve into the critical role of peptide transporters and the analytical techniques required for accurate quantification.

Understanding the Transport of this compound: A Two-Fold Path

The permeability of a dipeptide like this compound is not solely governed by passive diffusion. The intestinal epithelium is equipped with specialized carrier proteins that facilitate the uptake of essential nutrients, including di- and tripeptides. The primary transporters involved are the proton-coupled peptide transporters PEPT1 and PEPT2.[1][2][3][4] These transporters play a crucial role in the absorption of dietary peptides and peptide-like drugs.[1][2][3] Therefore, a comprehensive assessment of this compound's permeability must consider both passive and active transport mechanisms.

The Caco-2 cell model is particularly well-suited for this purpose as these cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express key transport proteins, including PEPT1.[5][6][7] This allows for the investigation of both passive transcellular and paracellular transport, as well as carrier-mediated uptake.

Experimental Design: A Multi-faceted Approach

To obtain a holistic understanding of this compound's permeability, a combination of assays is recommended. The PAMPA assay can be employed as an initial, rapid screen to assess passive permeability. This is followed by the more physiologically relevant Caco-2 assay to investigate transport in a biological system that includes active transport mechanisms.

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is essential for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | [8] |

| Molecular Weight | 188.22 g/mol | [8] |

| XLogP3-AA | -2.2 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

The low XLogP3-AA value suggests that this compound is hydrophilic, indicating that passive diffusion across the lipid bilayer of the cell membrane is likely to be low. This further underscores the potential importance of carrier-mediated transport.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[9][10][11][12][13] This assay is particularly useful for early-stage drug discovery to rank compounds based on their lipophilicity and ability to passively diffuse.

Principle

A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor well (apical side), and the receiver well (basolateral side) is filled with buffer. The plate is incubated, and the amount of compound that has diffused into the receiver well is quantified.

Experimental Workflow

Caption: Workflow for the PAMPA assay.

Step-by-Step Methodology

-

Preparation of the PAMPA Plate:

-

Coat the filter of a 96-well filter plate with 5 µL of a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

-

Carefully place the filter plate into a 96-well receiver plate.

-

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in a suitable buffer, such as Hanks' Balanced Salt Solution, HBSS, pH 7.4).

-

Prepare the receiver buffer (HBSS, pH 7.4).

-

-

Assay Procedure:

-

Add 200 µL of receiver buffer to each well of the receiver plate.

-

Add 200 µL of the this compound solution to the corresponding wells of the donor plate.

-

Carefully place the donor plate on top of the receiver plate, ensuring the filter is in contact with the receiver buffer.

-

Incubate the plate assembly at room temperature for 4 to 16 hours.

-

-

Sample Analysis:

Data Analysis

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [C]acceptor / (Area * Time * [C]donor)

Where:

-

[C]acceptor is the concentration of the compound in the acceptor well.

-

[C]donor is the initial concentration of the compound in the donor well.

-

Area is the surface area of the membrane.

-

Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal drug absorption.[5][6][7][16] Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine.[5][6]

Principle

Caco-2 cells are seeded on permeable filter supports in a transwell plate format. Over 21 days, they differentiate to form a confluent monolayer that mimics the intestinal barrier.[17] The permeability of this compound is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the determination of both absorptive (AP to BL) and secretive (BL to AP) transport.

Experimental Workflow

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology

-

Caco-2 Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto collagen-coated, polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.

-

The permeability of a paracellular marker, such as Lucifer Yellow, should also be assessed to confirm the integrity of the tight junctions.

-

-

Permeability Assay:

-

Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS, pH 7.4).

-

For Apical to Basolateral (A-B) transport: Add the this compound solution (e.g., 100 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For Basolateral to Apical (B-A) transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace the volume with fresh, pre-warmed transport buffer.

-

-

Sample Analysis:

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).

The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Analytical Quantification: The Role of LC-MS/MS

Accurate and sensitive quantification of this compound in the collected samples is paramount for reliable permeability data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity, sensitivity, and wide linear dynamic range.[14][18][19][20][21]

Key Considerations for LC-MS/MS Method Development:

-

Sample Preparation: Minimal sample preparation is often required for buffer samples from permeability assays. A simple protein precipitation step may be necessary if the transport buffer contains proteins.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating this compound from potential interferences.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions for this compound should be optimized.

-

Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample processing and instrument response.

Interpretation of Results and Further Investigations

The combined data from the PAMPA and Caco-2 assays will provide a comprehensive permeability profile for this compound.

| Assay | Expected Outcome for this compound | Interpretation |

| PAMPA | Low Pe value | Indicates low passive permeability due to the hydrophilic nature of the dipeptide. |

| Caco-2 (A-B) | Moderate to high Papp value | Suggests that carrier-mediated transport (likely via PEPT1) is a significant contributor to its absorption. |

| Caco-2 (B-A) | Low Papp value | Indicates minimal involvement of efflux transporters. |

| Efflux Ratio | Close to 1 | Confirms the absence of significant active efflux. |

To further confirm the involvement of PEPT1, competition studies can be performed in the Caco-2 assay. This involves co-incubating this compound with a known PEPT1 substrate (e.g., Gly-Sar) or inhibitor. A significant reduction in the Papp (A-B) of this compound in the presence of the competitor would provide strong evidence for PEPT1-mediated transport.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's cell permeability. By integrating the high-throughput capabilities of the PAMPA assay with the physiological relevance of the Caco-2 cell model, researchers can gain critical insights into both passive diffusion and active transport mechanisms. This detailed understanding is indispensable for the successful development of peptide-based drugs and for elucidating the fundamental processes of nutrient absorption in the human intestine.

References

- A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). The Royal Society of Chemistry.

- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

-

This compound. PubChem. [Link]

- Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport. PMC.

-

Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI. [Link]

-

A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PubMed Central. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

-

High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Springer. [Link]

-

Glycyl-L-norleucine. PubChem. [Link]

-

Quantitative Assays for Peptides using LC-MS. IQVIA Laboratories. [Link]

-

PEPT1 - Transporters. Solvo Biotechnology. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

-

Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia. Physiology.org. [Link]

-

Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. MDPI. [Link]

-

Glycyl-L-leucine Transport in the Rat Small Intestine. PubMed. [Link]

-

A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

-

Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo. [Link]

-

Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC. [Link]

-

Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

-

Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

L-Norleucine. NIST WebBook. [Link]

-

Peptides/Proteins sample prep before LC-MS quant. Waters Corporation. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

-

Physiological and Pharmacological Implications of Peptide Transporters, PEPT1 and PEPT2. PubMed. [Link]

-

Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Academy of Sciences. [Link]

-

LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

-

Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. Physiology.org. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. [Link]

-

Testing the Conformational Hypothesis of Passive Membrane Permeability Using Synthetic Cyclic Peptide Diastereomers. Journal of the American Chemical Society. [Link]

-

Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line. PubMed. [Link]

-

Caco-2 cell permeability assay for intestinal absorption. Slideshare. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. [Link]

Sources

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 8. This compound | C8H16N2O3 | CID 273080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 10. mdpi.com [mdpi.com]

- 11. PAMPA | Evotec [evotec.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Application Note: A Guide to Kinetic Analysis of Peptidases using Glycyl-dl-norleucine

Abstract

This guide provides a comprehensive framework for characterizing the kinetic properties of peptidases, particularly aminopeptidases, using the dipeptide substrate Glycyl-dl-norleucine. We detail a robust, discontinuous colorimetric assay based on the ninhydrin reaction, suitable for determining key Michaelis-Menten parameters, Vmax and Km. The protocols herein are designed for researchers in biochemistry, enzymology, and drug development, offering step-by-step instructions from reagent preparation to data analysis, while emphasizing the rationale behind critical experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Principle

The enzymatic hydrolysis of peptides is a fundamental process in biology, and its study is crucial for understanding protein turnover, bioactive peptide processing, and for the development of therapeutic enzyme inhibitors. Leucine aminopeptidases (LAPs) are a class of metallopeptidases that catalyze the cleavage of N-terminal residues from proteins and peptides and are involved in various cellular functions.

This compound is a synthetic dipeptide that serves as an effective substrate for various exopeptidases. Norleucine, an isomer of leucine, provides a hydrophobic side chain often favored by peptidases that process leucine-containing substrates. The use of a "dl" racemic mixture is a critical consideration, as enzyme active sites are chiral environments and will typically exhibit high stereospecificity, often exclusively processing the L-stereoisomer of norleucine.

The core of this application note is an assay that quantifies peptidase activity by measuring the products of this compound hydrolysis. The enzymatic reaction is as follows:

This compound + H₂O --(Aminopeptidase)--> Glycine + dl-Norleucine

This cleavage exposes a new primary amino group on the norleucine product. The total concentration of free amino acids (the product plus any baseline amount) is then quantified using the ninhydrin reaction. Ninhydrin oxidatively decarboxylates α-amino acids to yield carbon dioxide, ammonia, and a deeply colored bluish-purple product known as Ruhemann's purple, which exhibits a maximum absorbance at 570 nm. The intensity of this color is directly proportional to the amount of amino acid released, providing a quantitative measure of enzyme activity.

Materials and Reagents

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

-

Thermostatic water bath or heat block

-

Calibrated micropipettes (P20, P200, P1000)

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Centrifuge tubes (1.5 mL or 50 mL)

Chemicals and Reagents:

-

This compound (Substrate, >98% purity)

-

Purified enzyme of interest (e.g., Leucine Aminopeptidase)

-

Tris-HCl or Sodium Phosphate (for buffer preparation)

-

Sodium Chloride (optional, for adjusting ionic strength)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) (for pH adjustment)

-

Ninhydrin (>98% purity)

-

Hydrindantin dihydrate

-

2-Methoxyethanol (Methyl cellosolve)

-

Sodium Acetate or Citrate buffer (for ninhydrin reagent)

-

n-Propanol or Ethanol (for dilution)

-

L-Norleucine or L-Leucine (for standard curve, >99% purity)

-

Ultrapure (Type 1) water

Detailed Methodologies and Protocols

Protocol A: Preparation of Solutions and Reagents

Causality Insight: Proper reagent preparation is foundational to a reproducible assay. Buffer pH is critical as enzyme activity is highly pH-dependent. Stock solutions should be prepared with high accuracy, and enzyme solutions must be kept cold to prevent denaturation and loss of activity.

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0):

-

Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of ultrapure water.

-

Adjust the pH to 8.0 by slowly adding concentrated HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Filter sterilize (0.22 µm filter) for long-term storage at 4°C.

-

Note: The optimal pH and ionic strength should be determined empirically for the specific enzyme under investigation.

-

-

Substrate Stock Solution (100 mM this compound):

-

The molecular weight of this compound is 188.22 g/mol .

-

Accurately weigh 188.2 mg of this compound and dissolve it in 10 mL of Assay Buffer.

-

Prepare fresh or store in aliquots at -20°C to avoid degradation.

-

-

Standard Stock Solution (10 mM L-Norleucine):

-

The molecular weight of L-Norleucine is 131.17 g/mol .

-

Accurately weigh 13.12 mg of L-Norleucine and dissolve it in 10 mL of Assay Buffer.

-

This stock will be used to generate a standard curve to correlate absorbance with the amount of product formed.

-

-

Enzyme Working Solution:

-

Dilute the purified enzyme stock to a working concentration (e.g., 0.1 - 1.0 µg/mL) in cold Assay Buffer immediately before use.

-

The optimal concentration is one that yields a linear reaction rate for the desired incubation period. This must be determined empirically.

-

Always keep the enzyme solution on ice.

-

-

Ninhydrin Reagent:

-

Safety: Ninhydrin and 2-Methoxyethanol are hazardous. Work in a fume hood and wear appropriate PPE.

-

Prepare a buffer solution (e.g., 0.2 M Citrate buffer, pH 5.0).

-

Dissolve 20 g of ninhydrin and 0.8 g of hydrindantin in 750 mL of 2-Methoxyethanol.

-

Add 250 mL of the pH 5.0 buffer to this solution and mix well.

-

Store in a dark, airtight bottle at 4°C. The reagent is stable for several weeks.

-

Protocol B: Standard Curve Generation

Causality Insight: A standard curve is essential to convert the raw absorbance data, which is an arbitrary unit, into a meaningful quantity of product (e.g., µmoles of amino acid released). This allows for the calculation of reaction velocity.

-

Prepare a series of dilutions from the 10 mM L-Norleucine Standard Stock Solution in Assay Buffer to yield final concentrations from 0 to 1.0 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

In a set of microcentrifuge tubes, add 100 µL of each standard dilution.

-

Add 100 µL of Assay Buffer to each tube to mimic the final reaction volume.

-

Proceed with the color development step as described in Protocol C (Steps 6-9).

-

Plot Absorbance at 570 nm versus the known concentration (mM) of L-Norleucine. Perform a linear regression to obtain the slope (extinction coefficient) and y-intercept. The R² value should be >0.99 for a reliable curve.

Protocol C: Kinetic Assay and Data Acquisition

Causality Insight: This protocol determines the initial reaction velocity (v₀) at different substrate concentrations. It is critical to measure the rate during the initial, linear phase of the reaction, where substrate concentration is not yet limiting and product inhibition is negligible. This is a core assumption of Michaelis-Menten kinetics.

-

Reaction Setup:

-

Prepare a series of substrate dilutions from the 100 mM this compound stock solution in Assay Buffer. For a typical experiment, final concentrations in the reaction might range from 0.1 mM to 20 mM.

-

For each substrate concentration, label three 1.5 mL microcentrifuge tubes: "Test," "Enzyme Blank," and "Substrate Blank."

-

-

Reagent Addition:

-

To all tubes, add 100 µL of the corresponding substrate dilution (or buffer for the Enzyme Blank).

-

Add 80 µL of Assay Buffer to all tubes.

-

-

Pre-incubation: Place all tubes in a thermostatic water bath set to the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation:

-

To initiate the reaction, add 20 µL of the Enzyme Working Solution to the "Test" and "Enzyme Blank" tubes.

-

Add 20 µL of Assay Buffer to the "Substrate Blank" tubes.

-

Vortex gently and immediately return to the water bath. Start a timer.

-

-

Incubation: Incubate for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of product formation, which should be established in preliminary experiments.

-

Reaction Termination and Color Development:

-

At the end of the incubation period, stop the reaction by adding 200 µL of the Ninhydrin Reagent to all tubes. Vortex immediately.

-

Note: The acidic nature and solvent composition of the ninhydrin reagent effectively denatures the enzyme, stopping the reaction.

-

-

Heating: Securely cap the tubes and place them in a boiling water bath or a heat block at 100°C for 10 minutes. A deep purple color will develop.

-

Cooling and Dilution:

-

Remove the tubes and cool them to room temperature.

-

Add 1 mL of a 50% (v/v) n-propanol/water solution to each tube to dilute the sample and stabilize the color. Vortex thoroughly.

-

-

Absorbance Measurement:

-

Transfer the contents to a cuvette or a 96-well plate.

-

Measure the absorbance at 570 nm. Use the 50% n-propanol solution as the instrument blank.

-

Data Analysis and Presentation

Calculating Initial Velocity (v₀)

-

Correct for Blanks: For each substrate concentration, calculate the corrected absorbance: ΔAbs = Abs_Test - Abs_Enzyme Blank - Abs_Substrate Blank

-

Calculate Product Concentration: Use the linear equation from your standard curve to convert ΔAbs into the concentration of product formed ([P], in mM). [P] (mM) = (ΔAbs - y-intercept) / slope

-

Calculate Initial Velocity (v₀): Convert the product concentration into a rate. v₀ (µmol/min/mg) = ([P] (mM) * 1000 * Reaction Volume (L)) / (Incubation Time (min) * Enzyme mass (mg))

Determining Kinetic Parameters

The relationship between initial velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.

v₀ = (Vmax * [S]) / (Km + [S])

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's apparent affinity for the enzyme.

Procedure:

-

Plot your calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

-

Use a non-linear regression algorithm available in software such as GraphPad Prism, Origin, or R to fit the data directly to the Michaelis-Menten equation. This is the most accurate method for determining Vmax and Km.

-

While linearization methods like the Lineweaver-Burk plot (1/v₀ vs 1/[S]) are useful for visualizing inhibition patterns, they can distort experimental error and are not recommended for accurate parameter estimation.

Sample Data Presentation

Table 1: Example Kinetic Assay Data

| [this compound] (mM) | Corrected Absorbance (570 nm) | Initial Velocity (v₀) (µmol/min/mg) |

|---|---|---|

| 0.5 | 0.150 | 12.5 |

| 1.0 | 0.260 | 21.7 |

| 2.0 | 0.410 | 34.2 |

| 5.0 | 0.650 | 54.2 |

| 10.0 | 0.820 | 68.3 |

| 20.0 | 0.950 | 79.2 |

Table 2: Calculated Kinetic Parameters

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 105.2 ± 3.1 | µmol/min/mg |

| Km | 3.8 ± 0.4 | mM |

Visualizations

Caption: Experimental workflow for kinetic analysis.